(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol
Overview
Description
Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Synthesis and Chemical Properties
- A study on the roots of Leontopodium alpinum and L. leontopodioides identified new compounds including a benzofuran derivative, highlighting the exploration of natural sources for benzofuran compounds (Dobner et al., 2003).
- Research on the title compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, examined its synthesis and crystal structure, contributing to our understanding of the chemical properties of similar benzofuran compounds (Choi et al., 2008).
Applications in Enantioselective Synthesis
- Kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols was achieved using lipase-catalyzed enantiomer selective reactions, demonstrating the potential of benzofuran derivatives in enantioselective synthesis (Paizs et al., 2003).
- Another study explored the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, further underscoring the relevance of these compounds in producing optically active substances (Paizs et al., 2003).
Mechanism of Action
properties
IUPAC Name |
(1S)-1-(3-methyl-1-benzofuran-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTGFYRSBJVIAW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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